molecular formula C17H21N5O2S2 B2371179 4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1234900-30-1

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2371179
CAS No.: 1234900-30-1
M. Wt: 391.51
InChI Key: DBZBTYSEZHSSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a nicotinoyl-substituted piperidine moiety. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines using classic coupling reagents (Fig. 3 in ) . The methylthio group on the nicotinoyl fragment and the piperidine-methyl bridge likely influence its bioactivity and pharmacokinetic properties.

Properties

IUPAC Name

4-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-11-14(26-21-20-11)15(23)19-10-12-5-8-22(9-6-12)17(24)13-4-3-7-18-16(13)25-2/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZBTYSEZHSSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Structural Features

The structural composition of the compound includes:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Piperidine Moiety : Associated with various pharmacological effects.
  • Methylthio and Nicotinoyl Groups : These functional groups may enhance biological interactions.
Component Structural Feature Biological Activity
ThiadiazoleHeterocyclic compoundAntimicrobial, anticancer
PiperidineSaturated nitrogen ringAnalgesic, anti-inflammatory
MethylthioSulfur-containing groupPotentially enhances activity

Antimicrobial Activity

Preliminary studies suggest that the thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole scaffold have shown effectiveness against various bacterial strains. The incorporation of the methylthio group is hypothesized to enhance this activity by improving solubility and interaction with microbial targets.

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including the compound , may possess anticancer properties. A related study demonstrated that similar compounds inhibited c-Met phosphorylation and induced apoptosis in cancer cell lines. Specifically, compound 51am , which shares structural similarities, was found to effectively induce cell cycle arrest and apoptosis in MKN-45 cells while showing a favorable pharmacokinetic profile in animal models .

The potential mechanism of action includes:

  • Inhibition of key signaling pathways involved in tumor growth.
  • Induction of apoptosis through mitochondrial pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the activity of thiadiazole derivatives against four human cancer cell lines. The results indicated that certain compounds induced significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antibacterial Efficacy
    • Another investigation focused on the antibacterial properties of related thiadiazole compounds against resistant bacterial strains. The results showed promising activity with lower MIC values than traditional antibiotics, suggesting potential for development as new antibacterial agents .

While specific mechanisms for this compound are yet to be fully elucidated, it is believed that:

  • The thiadiazole moiety interacts with essential cellular targets involved in DNA synthesis and cell division.
  • The piperidine component may modulate neurotransmitter systems or act on pain pathways, enhancing its therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Growth : It has shown potential in modulating the HIF pathway to inhibit tumor cell proliferation .
  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells through specific biochemical pathways.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. However, further investigations are required to elucidate its full spectrum of antimicrobial efficacy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by interacting with specific biochemical pathways involved in inflammatory responses .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of this compound. For instance:

  • Synthesis Methodology : The synthesis typically involves multiple steps starting from the preparation of the piperidine ring and subsequent introduction of the methylthio and nicotinoyl groups .
  • Cytotoxicity Evaluation : In vitro studies have assessed its cytotoxic effects against various cancer cell lines, demonstrating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxamide Analogs

These analogs (e.g., compounds 3a–s in ) replace the 1,2,3-thiadiazole ring with a thiazole core. The thiazole’s reduced electronegativity compared to thiadiazole may alter binding affinity to biological targets.

4-Methyl-N’-(3-Alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-Thiadiazole-5-Carbohydrazides

These derivatives () feature a carbohydrazide group instead of a carboxamide. The piperidine-4-ylidene scaffold may also confer conformational rigidity, contrasting with the flexible methyl-piperidine bridge in the target compound.

N-((1-(Dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

This analog () substitutes the methylthio-nicotinoyl group with a dimethylsulfamoyl moiety. Such modifications are critical for optimizing blood-brain barrier penetration or renal excretion profiles .

5-Methyl-N-(1,3-Thiazol-2-yl)isoxazole-4-carboxamide

This compound () replaces the thiadiazole with an isoxazole ring and lacks the piperidine-nicotinoyl chain. Isoxazole’s oxygen atom introduces distinct electronic properties, which may reduce sulfur-mediated toxicity but limit interactions with thiol-rich enzyme active sites. Crystallographic data for this class highlight planar geometries, contrasting with the 3D flexibility of the target compound’s piperidine-thiadiazole system .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Reported Activities Source
4-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Nicotinoyl-piperidine-methyl, methylthio Not explicitly stated
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole Pyridinyl, variable amines Enzyme inhibition (p < 0.05)
4-methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides 1,2,3-Thiadiazole Piperidin-4-ylidene, carbohydrazide Antioxidant, antitumor
N-((1-(dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Piperidine-methyl, dimethylsulfamoyl Enhanced solubility
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Thiazol-2-yl Crystallographic characterization

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s modular synthesis () allows for tailored substitutions, enabling optimization of potency and ADMET properties .
  • Bioactivity Trends : Thiadiazole derivatives with electron-withdrawing groups (e.g., methylthio) may enhance receptor binding, as seen in analogs with carbohydrazide substituents () .
  • Pharmacokinetic Considerations: Sulfamoyl and nicotinoyl groups ( vs. target compound) highlight the trade-off between solubility and target engagement, a key factor in lead optimization .

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclization in the presence of dehydrating agents to form 1,2,3-thiadiazoles. For example, treatment of methyl thiosemicarbazide with formic acid and hydrochloric acid facilitates cyclodehydration, yielding the thiadiazole core. This method is adaptable to introduce substituents at the 4-position by selecting appropriate starting materials.

Example Protocol :

  • Dissolve methyl thiosemicarbazide (1.0 equiv) in a mixture of formic acid (3.0 equiv) and concentrated HCl.
  • Heat at 80°C for 6 hours.
  • Neutralize with sodium bicarbonate and extract with ethyl acetate.
  • Purify via recrystallization to obtain 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (yield: ~65%).

Functionalization of the Piperidine Moiety

The piperidin-4-ylmethylamine derivative is synthesized through sequential modifications:

Preparation of 2-(Methylthio)Nicotinic Acid

The 2-(methylthio) substituent on the nicotinoyl group is introduced via nucleophilic substitution:

  • React 2-chloronicotinic acid with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Acidify with HCl to precipitate 2-(methylthio)nicotinic acid (yield: ~78%).

Nicotinoylation of Piperidine

The nicotinoyl group is appended to piperidine via amide bond formation:

  • Activate 2-(methylthio)nicotinic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • React the acid chloride with piperidin-4-ylmethanol in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Reduce the resulting ester (1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methanol to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Amide Coupling to Assemble the Final Compound

The final step involves coupling the thiadiazole carboxylic acid with the piperidine-derived amine:

Activation of the Carboxylic Acid

Convert 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride using oxalyl chloride (COCl₂) in DCM.

Coupling Reaction

  • Combine the acid chloride with (1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methylamine in anhydrous DCM.
  • Add TEA to scavenge HCl and stir at room temperature for 12 hours.
  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound (yield: ~60%).

Analytical Characterization

Critical spectral data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiadiazole-H), 7.85–7.70 (m, 2H, pyridine-H), 3.60–3.40 (m, 4H, piperidine-H), 2.55 (s, 3H, SCH₃).
  • MS (ESI) : m/z 391.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Reference
1 Thiosemicarbazide cyclization Formic acid, HCl, 80°C 65
2 Nicotinoyl chloride synthesis SOCl₂, DCM, 0°C to RT 85
3 Amide coupling TEA, DCM, RT 60

Optimization and Challenges

  • Cyclization Efficiency : The use of methane sulfonic acid as a dehydrating agent improves thiadiazole yield to >80%.
  • Steric Hindrance : Bulky substituents on the piperidine ring necessitate longer reaction times during nicotinoylation.
  • Purification : Silica gel chromatography effectively separates regioisomers formed during coupling.

Q & A

Q. What are the critical parameters for optimizing the synthetic yield of this compound?

Key parameters include solvent choice (e.g., dimethylformamide for solubility), reaction temperature (controlled reflux conditions), and catalyst selection (e.g., K₂CO₃ for deprotonation) . Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer, as demonstrated in analogous thiadiazole syntheses .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the methylthio group (~2.5 ppm for S-CH₃) and piperidinyl protons (δ 1.5–3.0 ppm) .
  • IR : Validate carboxamide C=O stretching (~1650 cm⁻¹) and thiadiazole ring vibrations (~1450 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry, as done for related carboxamides .

Q. What methodologies are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test against kinase or protease targets due to structural similarity to pharmacologically active thiadiazoles (e.g., Dasatinib analogs) .
  • Cellular assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction intermediates be isolated and characterized during multi-step synthesis?

  • Chromatographic separation : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • LC-MS : Monitor reaction progress in real-time and confirm intermediate masses (e.g., piperidinyl-methyl precursor at m/z ~250–300) .

Q. What strategies resolve contradictions in spectral data for structural analogs?

  • Dynamic NMR : Detect conformational changes in piperidine rings under variable temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., piperidinyl-CH₂ groups) .
  • Reproducibility checks : Ensure consistent solvent deuteration and pH control during analysis .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Molecular docking : Simulate interactions with targets like EGFR or PARP using software (AutoDock Vina) to prioritize substituents .
  • QSAR models : Correlate electronic parameters (Hammett σ) of methylthio or nicotinoyl groups with bioactivity trends .

Q. What experimental designs address low reproducibility in biological assays?

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Validate results with alternative methods (e.g., Western blotting alongside cell viability assays) .

Q. How can researchers tackle solubility challenges in in vivo studies?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes, as tested for structurally related thiadiazoles .

Methodological Notes

  • Contradictions in synthesis protocols : Some studies report higher yields with ultrasound (40–60%) versus traditional reflux (20–30%) for analogous compounds .
  • Critical solvents : Avoid chlorinated solvents (e.g., DCM) for reactions involving thiadiazole rings due to potential side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.